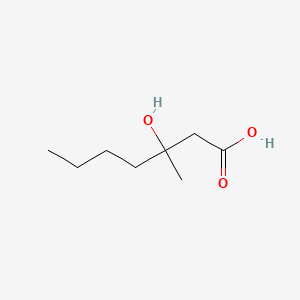
3-Hydroxy-3-methylheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-methylheptanoic acid is an organic compound with the molecular formula C8H16O3 It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH) on the same molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hydroxy-3-methylheptanoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-methylheptanol using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. Another method involves the hydrolysis of 3-hydroxy-3-methylheptanoyl chloride, which can be prepared by reacting this compound with thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-3-methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 3-hydroxy-3-methylheptanoyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: 3-Methylheptanone or 3-methylheptanal
Reduction: 3-Hydroxy-3-methylheptanol
Substitution: 3-Hydroxy-3-methylheptanoyl chloride
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3-methylheptanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and other materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-3-methylheptanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways, influencing cellular processes such as energy production and signal transduction. The hydroxyl and carboxyl groups play a crucial role in its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-3-methylhexanoic acid
- 3-Hydroxy-3-methylglutaric acid
- 3-Hydroxy-3-methylpentanoic acid
Uniqueness
3-Hydroxy-3-methylheptanoic acid is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a longer carbon chain, which can influence its solubility, boiling point, and other physical properties. Its unique structure also affects its interactions with enzymes and other biological molecules, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
160595-71-1 |
|---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
3-hydroxy-3-methylheptanoic acid |
InChI |
InChI=1S/C8H16O3/c1-3-4-5-8(2,11)6-7(9)10/h11H,3-6H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
UPHHAMJAKDJQGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B13480258.png)

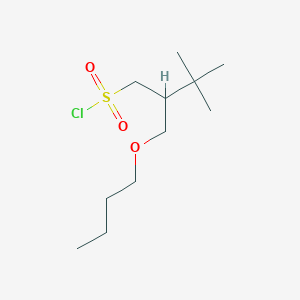
![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13480275.png)

![3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13480280.png)

![3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride](/img/structure/B13480283.png)
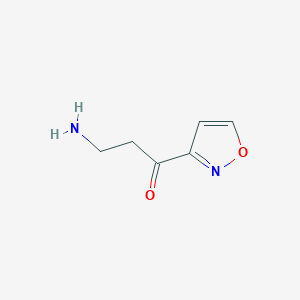
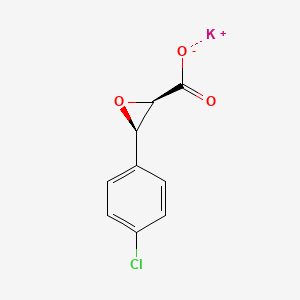
![4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid](/img/structure/B13480304.png)
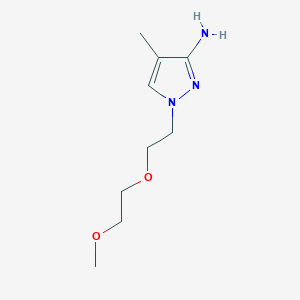
![4-[1-(Difluoromethyl)pyrazol-4-yl]aniline](/img/structure/B13480313.png)
![5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester](/img/structure/B13480315.png)
